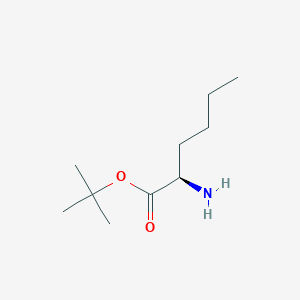![molecular formula C8H6N2O B1652764 2H-Pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-67-5](/img/structure/B1652764.png)
2H-Pyrido[1,2-a]pyrimidin-2-one
説明
2H-Pyrido[1,2-a]pyrimidin-2-one represents a pharmaceutically interesting class of heterocycles . The structurally related pyrido[1,2-a]pyrimidin-4-ones are associated with a broad range of useful biological properties .
Synthesis Analysis
A new strategy for the concise synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones from readily available starting materials has been reported . The synthetic route involved the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which were then cyclised under thermal conditions . A domino strategy has also been used for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones . Four sequential reactions: aza-Michael addition, water elimination, intramolecular acyl substitution, and [1,3]-H shift were observed in this domino protocol .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a nitrogen-rich bicyclic scaffold with a ring-junction nitrogen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, cyclisation, aza-Michael addition, water elimination, intramolecular acyl substitution, and [1,3]-H shift .将来の方向性
The future directions for 2H-Pyrido[1,2-a]pyrimidin-2-one research could involve further exploration of its physical and biological properties, as well as its potential as a structural template for drug discovery . The development of new synthetic strategies could also be a focus, given the current under-representation of pyrido[1,2-a]pyrimidin-2-ones in small molecule screening libraries .
特性
IUPAC Name |
pyrido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRSSCRFSZXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329800 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-67-5 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2H-Pyrido[1,2-a]pyrimidin-2-one?
A1: The molecular formula of this compound is C8H8N2O, and its molecular weight is 148.16 g/mol. []
Q2: How can this compound be synthesized?
A2: Several synthetic routes have been explored, including:
- Condensation of 2-aminopyridine with acrylic acid or its equivalents. []
- Reaction of 2-aminopyridines with ethyl phenylpropiolate. []
- Condensation of Baylis-Hillman acetates with 2-aminopyridines under solvent-free conditions. [, ]
- Domino reaction of 2-aminopyridines with Michael acceptors like acrylates and Baylis-Hillman adducts, using hexafluoroisopropanol as a promoter and solvent. []
- Reaction of 2-aminopyridine and its derivatives with 2,2-dihydropolyfluoroalkanoic acids in the presence of N,N′-dicyclohexylcarbodiimide, followed by intramolecular Michael addition-elimination reactions. []
Q3: What are the key spectroscopic characteristics of this compound?
A3: NMR spectroscopy is particularly useful for characterizing these compounds. For 2-oxo derivatives, the proton at position 7 is shielded and appears alongside the olefinic proton at position 3 in the region of δ 6.35-6.70 ppm. This distinguishes them from 4-oxo isomers, which exhibit a deshielded proton at position 6 near δ 9.0 ppm. []
Q4: What is known about the structure-activity relationship (SAR) of this compound derivatives?
A4: Research on 2H-Pyrido[1,2-a]pyrimidin-2-ones as potential anticancer agents shows that specific substitutions significantly impact their activity. For example, compounds with specific substitutions at the 3-position exhibited low-micromolar inhibition against a neuroblastoma cell line (SK-n-SH) and inhibited breast cancer cell (MCF-7) proliferation. [] Additionally, variations in substituents influence their inhibitory activity against human dihydrofolate reductase (hDHFR). [] Further studies are needed to fully elucidate the SAR and optimize activity for specific applications.
Q5: Have any pharmacological properties been reported for this compound derivatives?
A5: Yes, several derivatives have shown potential pharmacological activities:
- Antiallergic activity: Some derivatives exhibited antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model. Notably, a 4-amino derivative demonstrated the highest activity, although it was submaximal compared to the reference compound thiaramide hydrochloride. []
- Adrenolitic activity: The 2-amino derivatives generally exhibited weak adrenolitic activity in vitro using rat seminal vesicles, significantly lower than the reference compound phenoxybenzamine. []
- Anticancer activity: Some derivatives have shown promising anticancer activity against various cancer cell lines, with some displaying low-micromolar IC50 values. []
Q6: What computational chemistry methods have been used to study this compound derivatives?
A6: Molecular docking studies have been employed to understand the binding mode of these compounds within the methotrexate binding pocket of hDHFR, providing insights into their potential as hDHFR inhibitors. [] Density functional theory (DFT) calculations have also been used to propose and rationalize the reaction mechanism of their formation through domino reactions. []
Q7: Are there any applications of this compound beyond pharmaceuticals?
A7: While the primary focus of research appears to be on pharmaceutical applications, one study highlights the use of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a betaine-like reagent for the synthesis of esters and amides from carboxylic acids, as well as in glycosylation reactions. [] This suggests potential applications in synthetic organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1652685.png)
![Methyl 2-[[5-(aminomethyl)furan-2-carbonyl]amino]-2-methylpropanoate;hydrochloride](/img/structure/B1652686.png)
![(4-{2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl}-1,3-thiazol-2-yl)methanamine hydrochloride](/img/structure/B1652688.png)


![6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid](/img/structure/B1652691.png)

![5-methyl-4-[(E)-(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1652694.png)


![3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1652701.png)

![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)
